molecular formula C4H6N2O B176531 3-Methyl-3-pyrazolin-5-one CAS No. 145091-87-8

3-Methyl-3-pyrazolin-5-one

Cat. No. B176531
M. Wt: 98.1 g/mol
InChI Key: WGVHNCAJPFIFCR-UHFFFAOYSA-N
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Description

3-Methyl-3-pyrazolin-5-one is an intermediate in the synthesis of heterocyclic compounds. It has been used in the preparation of substituted 4-alkyl (cycloalkyl)-2-amino-3-cyano-4H-pyrans .


Synthesis Analysis

The synthesis of 3-Methyl-3-pyrazolin-5-one involves various methods. One approach involves the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one at 90 °C . Another method involves treating ethyl acetoacetate with hydrazine hydrate in absolute ethanol .


Chemical Reactions Analysis

3-Methyl-3-pyrazolin-5-one participates in various chemical reactions. For instance, it reacts with aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one to form 6-amino-4-aryl-3-(trifluoromethyl)-1,4-dihydro-1-phenylpyrano[2,3-c]pyrazole-5-carbonitriles .


Physical And Chemical Properties Analysis

3-Methyl-3-pyrazolin-5-one has a molecular weight of 98.10 g/mol . It is soluble in 1 M NH4OH and methanol . More detailed physical and chemical properties are not available from the sources.

Scientific Research Applications

Synthesis and Antioxidant Activity

3-Methyl-1-thiocarbamoyl-2-pyrazolin-5-one serves as a core for synthesizing thiazolyl–pyrazolone derivatives. These compounds exhibit potential antioxidant activities, as demonstrated in a study where they were evaluated using the ABTS Radical Cation Decolorization Assay (Gaffer et al., 2017).

Neuroprotection and Antioxidant Agent

3-Methyl-1-phenyl-2-pyrazolin-5-one (edaravone) is identified as a potent antioxidant agent against lipid peroxidation. It has shown neuroprotective activities in various models, including ischemia and hypoxia-induced brain injuries (Watanabe et al., 2003); (Ikeda et al., 2002).

Antinociceptive Effects

Novel pyrazoline methyl ester compounds, including 3-methyl variants, have been evaluated for their antinociceptive potential in chemical and thermal models of pain in mice. These compounds demonstrated significant antinociceptive effects without impairing motor coordination (Milano et al., 2008).

Free Radical Scavenger in Parkinson's Disease

Edaravone has been studied for its role as a free radical scavenger in models of Parkinson's disease. It effectively protects dopamine neurons from damage and has shown promising results in clinical therapeutics for Parkinson's disease (Xiong et al., 2011).

Cardiovascular Disease Treatment

Edaravone's antioxidant properties make it beneficial for treating cardiovascular diseases. It has been observed to improve endothelial function and protect against myocardial injury following ischemia and reperfusion (Higashi et al., 2006).

Synthesis of Pyrano[2,3-c]-Pyrazoles

Studies show the synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines by mixing 3-methyl-2-pyrazolin-5-ones with various reagents, highlighting its importance in developing new chemical entities (Al-Matar et al., 2010).

Protection Against Retinal Damage

Edaravone also protects against retinal damage, as demonstrated in both in vitro and in vivo studies. It significantly decreases radical generation and reduces cell death induced by stressors in retinal cells (Inokuchi et al., 2009).

Safety And Hazards

3-Methyl-3-pyrazolin-5-one may cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Research on 3-Methyl-3-pyrazolin-5-one and its derivatives continues due to their wide range of biological activities. Future directions include the development of new bioactive materials with novel properties that may become alternative therapeutic agents . Additionally, the synthesis of some 1-(thiazol-2-yl)-pyrazolin-5-one derivatives through diazo-coupling reaction and/or Knoevenagel condensation followed by heterocyclization with some α-halogenated reagents such as bromoacetone, phenacyl bromide, and ethyl bromoacetate has been suggested .

properties

IUPAC Name

5-methyl-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVHNCAJPFIFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902472
Record name NoName_1716
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-pyrazolin-5-one

CAS RN

4344-87-0, 108-26-9
Record name 4344-87-0
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Record name 3-Methyl-3-pyrazolin-5-one
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Record name 3-METHYL-2-PYRAZOLIN-5-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
WH De Camp, JM Stewart - Acta Crystallographica Section B …, 1971 - scripts.iucr.org
… The crystal structure of 3-methyl-3-pyrazolin-5-one (C4H6N20… is established as 3-methyl-3-pyrazolin-5-one. A comparison … Synthetic con- siderations made 3-methyl-3-pyrazolin-5-one …
Number of citations: 22 scripts.iucr.org
Z Zhang, S Jin, S Wang, B Liu, J Guo - … Crystallographica Section E …, 2004 - scripts.iucr.org
The title compound, C4H6N2O, is an intermediate in the further synthesis of theterocyclic compounds. The present crystal structure is orthorhombic (space group Fdd2), and a …
Number of citations: 4 scripts.iucr.org
SAM El-Hawash, ESAM Badawey… - European journal of …, 2006 - Elsevier
… In a previous publication [16] we have described the synthesis of 1-amidino-4-(2-hydroxyethyl)-3-methyl-3-pyrazolin-5-one (1, Fig. 2) and 2-amidino-1,2,4,5,6,7-hexahydro-3 H-indazol-3…
Number of citations: 109 www.sciencedirect.com
JC Jung, EB Watkins, MA Avery - Tetrahedron, 2002 - Elsevier
The synthesis of 3-substituted and 3,4-disubstituted pyrazolin-5-ones from acylated ethyl acetoacetates and diethyl malonates is described. The reaction of acylated ethyl acetoacetates …
Number of citations: 88 www.sciencedirect.com
ESAM Badawey, IM El-Ashmawey - European journal of medicinal …, 1998 - Elsevier
… (5-Ethoxycarbonyl-4-oxo-3H-pyrimidin-2-y1)-4-(2hydroxyethyl)-3-methyl-3-pyrazolin-5-one 10 A solution of 3 (1.84 g, 10 mmol) and diethyl ethoxmethylenemalonate (2.0 mL, 10 mmol) …
Number of citations: 192 www.sciencedirect.com
MA Metwally, SA Bondock, SI El-Desouky… - Int. J. Modern Org …, 2012 - researchgate.net
This review summarizes results from the literature concerning on tautomerism, synthetic approaches and chemical properties of title compounds as well as their chemical reactions …
Number of citations: 57 www.researchgate.net
MJ Kornet, TH Ong, PA Thio - Journal of Heterocyclic …, 1971 - Wiley Online Library
… the synthesis of 2-phenyl-3-methyl-3-pyrazolin-5-one from Phenylhydrazine and diketene: AB Boese, Jr., Ind. Eng. Chem., 32, 18 (1940); H. …
Number of citations: 7 onlinelibrary.wiley.com
HG Bonacorso, DB Martins, MAP Martins, N Zanatta… - …, 2005 - thieme-connect.com
… )-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl]-6(4)-trifluoromethylpyrimidines 3 were obtained from the reactions of 1-amidino-4-(2-hydroxyethyl)-3-methyl-3-pyrazolin-5-one (1) and …
Number of citations: 17 www.thieme-connect.com
T Kashima - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
… This method applied to the determinations of four derivatives of 1-phenyl-3-methyl-3-pyrazolin-5-one and several acid salts of diphenhydramine in anhydrous acetic acid solution with …
Number of citations: 6 www.jstage.jst.go.jp
TP Singh, M Vijayan - Acta Crystallographica Section B: Structural …, 1973 - scripts.iucr.org
… The molecular structure of antipyrine is also compared with that of 3-methyl-3-pyrazolin-5-one. Antipyrine is one of the few molecules without internal symmetry which crystallize in the …
Number of citations: 49 scripts.iucr.org

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